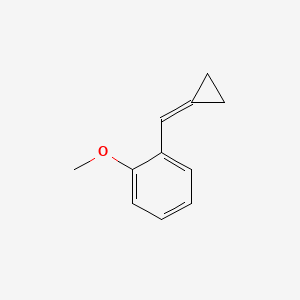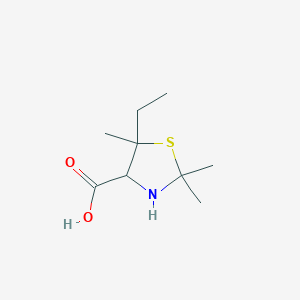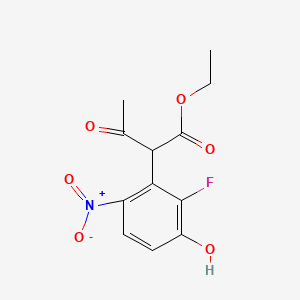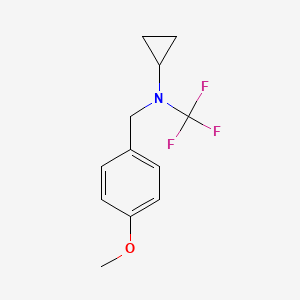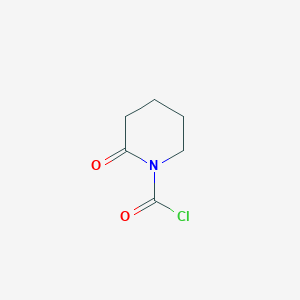
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group, a dioxaborolan group, and a benzyl acetate moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl acetates.
科学的研究の応用
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolan group can participate in boron-mediated reactions, while the cyanophenoxy group can engage in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
4-Cyanophenol: Shares the cyanophenoxy group but lacks the dioxaborolan and benzyl acetate moieties.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate: An intermediate in the synthesis of the target compound.
Benzyl acetate: A simpler ester without the cyanophenoxy and dioxaborolan groups.
Uniqueness
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxaborolan group allows for boron-mediated reactions, while the cyanophenoxy group provides opportunities for further functionalization and interaction with biological targets.
特性
CAS番号 |
2227126-13-6 |
|---|---|
分子式 |
C22H24BNO5 |
分子量 |
393.2 g/mol |
IUPAC名 |
[5-(4-cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C22H24BNO5/c1-15(25)26-14-17-12-19(27-18-8-6-16(13-24)7-9-18)10-11-20(17)23-28-21(2,3)22(4,5)29-23/h6-12H,14H2,1-5H3 |
InChIキー |
ONFDBEJIGUEGNT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


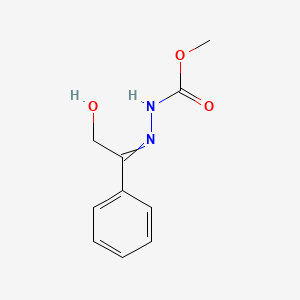

![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)

